molecular formula C17H20N2OS B8320843 1-(2,3-Dimethylimidazo[2,1-b]thiazol-5-yl)-4-phenyl-butan-1-ol

1-(2,3-Dimethylimidazo[2,1-b]thiazol-5-yl)-4-phenyl-butan-1-ol

Cat. No. B8320843
M. Wt: 300.4 g/mol
InChI Key: SVJRSZDSZZBSPN-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

Magnesium (0.29 g) in ether was treated with 1-bromo-3-phenylpropane (2.38 g) and reacted for 5 hours. Solid 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxaldehyde (Formula A-6) (0.72 g) was added and the viscous mixture was reacted for 1.5 hours. The thick suspension was diluted with ether and poured into cold 5% ammonium chloride solution. The mixture was extracted with ethyl acetate, the extract was dried and evaporated to a semi-crystalline residue (1.6 g). The residue, containing unreacted 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxaldehyde (Formula A-6), was triturated with ether, filtered and the filter cake (0.50 g) was recrystallized from acetonitrile to yield pure 2,3-Dimethyl-α-(3-phenylpropyl)imidazo-[2,1-b]thiazole-5-methanol (Formula A-9) (0.38 g), m.p. 167-169°.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:12][C:13]1[S:17][C:16]2=[N:18][CH:19]=[C:20]([CH:21]=[O:22])[N:15]2[C:14]=1[CH3:23].[Cl-].[NH4+]>CCOCC>[CH3:12][C:13]1[S:17][C:16]2=[N:18][CH:19]=[C:20]([CH:21]([CH2:3][CH2:4][CH2:5][C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)[OH:22])[N:15]2[C:14]=1[CH3:23] |f:3.4|

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
[Mg]
Name
Quantity
2.38 g
Type
reactant
Smiles
BrCCCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.72 g
Type
reactant
Smiles
CC1=C(N2C(S1)=NC=C2C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the viscous mixture was reacted for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the extract was dried
CUSTOM
Type
CUSTOM
Details
evaporated to a semi-crystalline residue (1.6 g)
ADDITION
Type
ADDITION
Details
The residue, containing unreacted 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxaldehyde (Formula A-6)
CUSTOM
Type
CUSTOM
Details
was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filter cake (0.50 g) was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N2C(S1)=NC=C2C(O)CCCC2=CC=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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